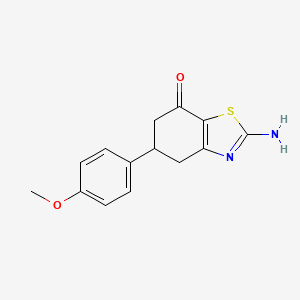

2-amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

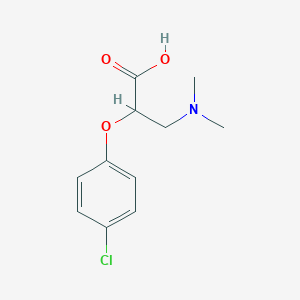

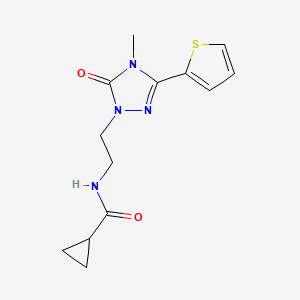

The compound “2-amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one” is a complex organic molecule that contains several functional groups including an amino group (-NH2), a methoxy group (-OCH3), and a benzothiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, 1,3,4-thiadiazole derivatives have been shown to have a wide range of therapeutic activities, suggesting they may undergo various biological reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include UV-Vis spectroscopy to study its light absorption properties, mass spectrometry to determine its molecular weight, and thermal analysis to study its stability .Scientific Research Applications

Antibacterial Agent

This compound has shown promising results as an antibacterial agent. It has been found to be effective against multi-drug resistant strains of bacteria. For instance, compounds synthesized from 2-aminothiazoles showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Antifungal Agent

The compound also exhibits antifungal properties. It has been found to be effective against various strains of fungi. For example, one of the synthesized compounds showed maximum antifungal potential against Candida glabrata .

Anti-HIV Agent

2-Aminothiazoles, a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues, have shown promising therapeutic roles as anti-HIV agents .

Antioxidant

These compounds have also been found to have antioxidant properties, which makes them useful in combating oxidative stress in biological systems .

Antitumor Agent

The compound has shown potential as an antitumor agent. This makes it a subject of interest in cancer research .

Anthelmintic Agent

2-Aminothiazoles have been found to have anthelmintic properties, making them effective against parasitic worms .

Anti-inflammatory & Analgesic Agent

These compounds have also been found to have anti-inflammatory and analgesic properties, making them potentially useful in the treatment of pain and inflammation .

Molecular Docking Studies

The compound has been used in molecular docking studies to evaluate protein-ligand interactions. This helps in understanding the binding affinities of compounds with target enzymes .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of the compound “2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to the death of the bacteria.

Mode of Action

The compound interacts with its target enzyme through a process known as molecular docking . The compound fits into the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibits the enzyme’s function and disrupts the biosynthesis of peptidoglycan. As a result, the bacterial cell wall cannot form properly, which leads to the death of the bacteria.

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall. This disruption of the pathway leads to the death of the bacteria, as they are unable to maintain their structural integrity.

Result of Action

The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria . For example, it has demonstrated inhibitory potential against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . It also exhibits antifungal activity against Candida glabrata and Candida albicans .

properties

IUPAC Name |

2-amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-18-10-4-2-8(3-5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZPFNUBYQIFIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2887443.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2887450.png)

![[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride](/img/structure/B2887451.png)

![2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid](/img/structure/B2887454.png)